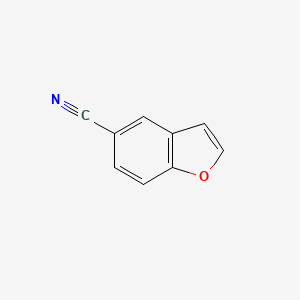

1-Benzofuran-5-carbonitrile

Descripción

Significance of Benzofuran (B130515) Scaffolds in Organic Chemistry and Medicinal Science

The benzofuran ring system, consisting of a benzene (B151609) ring fused to a furan (B31954) ring, is a privileged scaffold in both organic and medicinal chemistry. researchgate.netuq.edu.auacs.orgcuestionesdefisioterapia.comnih.gov First synthesized in 1870, this heterocyclic structure is found in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. acs.orgnih.gov

Benzofuran derivatives are known to possess diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant activities. researchgate.netnih.govresearchgate.netnih.govrsc.org The versatility of the benzofuran nucleus allows for the synthesis of a vast number of derivatives, making it a cornerstone for the development of new therapeutic agents. researchgate.netacs.orgnih.gov Many clinically approved drugs contain the benzofuran moiety, underscoring its importance in pharmaceutical development. uq.edu.aucuestionesdefisioterapia.comnih.gov Its structural framework is also utilized in agricultural chemistry and the development of polymers and organic materials like fluorescent sensors and brightening agents. researchgate.netmedcraveonline.com

Contextualization of 1-Benzofuran-5-carbonitrile within Heterocyclic Compound Research

This compound belongs to the broad class of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. Specifically, it is a derivative of benzofuran, characterized by a nitrile (-C≡N) group at the 5-position of the benzofuran core. guidechem.comnih.gov This nitrile group is a key feature, as it is a polar functional group capable of participating in various chemical reactions, including nucleophilic additions and cycloadditions, and can act as a hydrogen bond acceptor. vulcanchem.com

The presence of the nitrile group makes this compound a valuable intermediate in organic synthesis. guidechem.com It serves as a precursor for the creation of a wide range of other functional groups, such as amines, carboxylic acids, and tetrazoles, which are important in the development of new drug candidates and functional materials. The unique electronic profile created by the combination of the benzofuran scaffold and the electron-withdrawing cyano group influences the molecule's reactivity and its interactions with biological targets. vulcanchem.com

Research Trajectories and Academic Significance of this compound

Research involving this compound and its derivatives has largely been driven by its potential applications in medicinal chemistry. The academic significance of this compound lies in its role as a versatile building block for creating novel molecules with specific biological activities.

One major research trajectory involves the use of this compound in the synthesis of inhibitors for various enzymes and receptors implicated in disease. For instance, derivatives have been investigated for their potential as anticancer agents, with studies focusing on their ability to inhibit cancer cell proliferation. nih.govmdpi.com Another area of focus is the development of antimicrobial agents, where the benzofuran scaffold has shown promise in combating various bacterial and fungal strains. rsc.orgnih.gov

The synthesis of 2-arylbenzofurans from benzofuran precursors is a significant area of research, as these derivatives are of great interest for their potential as therapeutic agents. mdpi.com Furthermore, the unique structure of this compound makes it a candidate for investigation in materials science, although this area is less explored than its medicinal applications.

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for this compound is active and primarily centered on its synthetic utility. Researchers are continuously developing new and more efficient methods for the synthesis of benzofuran derivatives, including those starting from or incorporating the 5-carbonitrile moiety. acs.orgnih.govjst.go.jp These synthetic efforts are often coupled with biological evaluations of the resulting compounds.

Recent studies have explored the synthesis of various substituted benzofurans, investigating how different functional groups at various positions on the benzofuran ring influence biological activity. vulcanchem.comnih.gov For example, the synthesis of 2-phenylbenzofuran-5-carbonitrile has been reported, highlighting the ongoing interest in creating diverse libraries of benzofuran derivatives for screening. mdpi.com

Computational studies, such as molecular docking, are also being employed to predict the binding of this compound derivatives to biological targets, helping to guide the design of new and more potent therapeutic agents. mdpi.com This synergy between synthetic chemistry, biological testing, and computational modeling represents the forefront of research involving this important heterocyclic compound.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 79002-39-4 | nih.gov |

| Molecular Formula | C₉H₅NO | nih.gov |

| Molecular Weight | 143.14 g/mol | nih.gov |

| Appearance | White to light yellow solid | guidechem.com |

| Topological Polar Surface Area | 36.9 Ų | guidechem.comnih.gov |

| Complexity | 193 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFQAFFSEZRQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383570 | |

| Record name | 1-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79002-39-4 | |

| Record name | 1-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzofuran 5 Carbonitrile and Its Structural Analogues

Classical and Contemporary Approaches to the Benzofuran (B130515) Ring System Construction

The benzofuran nucleus is a prevalent structural motif in numerous natural products and pharmacologically active compounds. nih.govmdpi.com Consequently, a vast array of synthetic methods for its construction has been developed, ranging from traditional cyclization reactions to modern transition-metal-catalyzed processes.

Intramolecular Cyclization Reactions in Benzofuran Synthesis

Intramolecular cyclization represents a direct and efficient strategy for forming the furan (B31954) ring onto a pre-existing benzene (B151609) ring. These reactions typically involve the formation of a key oxygen-carbon (O–C2) or carbon-carbon (C2–C3) bond. mdpi.com

One common approach involves the cyclization of ortho-substituted phenols. For instance, indium(III) halides have been shown to catalyze the hydroalkoxylation of alkynylphenols with high regioselectivity (5-endo-dig) to yield benzofurans. mdpi.com Similarly, the organic superbase phosphazene P4-tBu can catalyze the intramolecular cyclization of o-alkynylphenyl ethers under mild, metal-free conditions to produce 2,3-disubstituted benzofurans. mdpi.com

Another powerful technique is the enantioselective organocatalytic intramolecular double cyclization. This method uses a combination of Brønsted base and N-heterocyclic carbene (NHC) catalysis to construct the complex cyclopenta[b]benzofuran scaffold from ortho-substituted cinnamaldehydes in good yields and excellent stereoselectivities. rsc.org Furthermore, iron(III)-chloride has been utilized to mediate the intramolecular cyclization of electron-rich aryl ketones, forming the benzofuran ring through a direct oxidative aromatic C–O bond formation. mdpi.com

Palladium-Catalyzed Synthetic Routes to Benzofuran Scaffolds

Palladium catalysis has become an indispensable tool in modern organic synthesis, and the construction of benzofurans is no exception. nih.gov These methods offer high efficiency, functional group tolerance, and diverse pathways to the benzofuran core.

A prominent strategy is the palladium-catalyzed oxidative annulation between phenols and various coupling partners. For example, the reaction of phenols with alkenylcarboxylic acids, catalyzed by palladium, can produce a library of 2,3-disubstituted benzofurans. nih.gov A novel method involves the reaction of 2-hydroxystyrenes with iodobenzenes via a palladium-catalyzed C–H activation/oxidation tandem reaction. rsc.org

Domino reactions catalyzed by palladium nanoparticles provide a one-pot synthesis of various benzofurans through Sonogashira cross-coupling of terminal alkynes and iodophenols, followed by intramolecular cyclization. nih.govorganic-chemistry.org This approach is notable for its mild reaction conditions and the recyclability of the catalyst. organic-chemistry.org Palladium(II) acetate (B1210297) has also been used to catalyze the synthesis of benzoyl-substituted benzofurans from aryl boronic acids and 2-(2-formylphenoxy)acetonitriles. nih.gov

The following table summarizes selected palladium-catalyzed methods for benzofuran synthesis.

Table 1: Selected Palladium-Catalyzed Reactions for Benzofuran Synthesis| Catalyst System | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Pd Nanoparticles / PPh₃ | Iodophenols, Terminal Alkynes | Domino Sonogashira Coupling / Cyclization | organic-chemistry.org |

| Pd(OAc)₂ | 2-Hydroxystyrenes, Iodobenzenes | C–H Activation / Oxidation | rsc.org |

| Pd(OAc)₂ | Phenols, Alkenylcarboxylic Acids | Oxidative Annulation | nih.gov |

| Pd(OAc)₂ / bpy | Aryl Boronic Acids, 2-(2-formylphenoxy)acetonitriles | Suzuki Coupling / Cyclization | nih.gov |

One-Pot Multicomponent Reactions for Benzofuran Formation

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. wisdomlib.org Several MCRs have been developed for the synthesis of highly substituted benzofuran derivatives.

One such example is a three-component Strecker-type reaction involving 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone (euparin), primary amines, and trimethylsilyl (B98337) cyanide (TMSCN), catalyzed by ZnO-nanorods. This method is noted for its simplicity and high yields. researchgate.net Another approach involves a one-pot reaction between o-hydroxy aldehydes, amines, and terminal alkynes in the presence of a copper iodide catalyst to furnish benzofuran derivatives. nih.govacs.org

A sophisticated one-pot, five-component reaction has been described for the synthesis of tetrazole-benzofuran hybrids. This process combines a Ugi-azide multicomponent reaction with a Pd/Cu-catalyzed intramolecular cyclization, resulting in the formation of six new bonds in a single operation. rsc.org

Ring Closure and Aromatization Strategies

Ring-closing metathesis (RCM) has emerged as a powerful strategy for constructing cyclic systems, including benzofurans. organic-chemistry.org A notable application is the isomerization-ring-closing metathesis approach. Substituted 1-allyl-2-allyloxybenzenes can be treated with a ruthenium catalyst, which first mediates C- and O-allyl isomerization, followed by ring-closing metathesis to afford the corresponding substituted benzofurans. organic-chemistry.org This method is efficient and tolerates a range of functional groups. organic-chemistry.org

Aromatization of a pre-formed dihydrobenzofuran ring is another key strategy. For instance, the synthesis of 5-substituted benzofurans can be achieved from commercially available starting materials via a sequence of 1,2-dibromination of the furan ring followed by elimination with a base (e.g., KOH or K₂CO₃) to induce aromatization. jst.go.jp

Direct and Indirect Cyanation Approaches for 1-Benzofuran-5-carbonitrile Synthesis

Once the benzofuran core is established, the next critical step is the introduction of the carbonitrile (-CN) group at the 5-position. This can be achieved through indirect methods, typically involving the conversion of another functional group, or through direct C-H functionalization.

Introduction of the Carbonitrile Group via Nucleophilic Substitution

A common and reliable method for installing a cyano group onto an aromatic ring is through the transition-metal-catalyzed cyanation of an aryl halide. This approach falls under the broad category of nucleophilic substitution at the aromatic carbon.

A specific synthesis of this compound has been reported starting from 5-bromo-1-benzofuran. jst.go.jp The conversion of the bromo-substituent to the desired carbonitrile is a well-established transformation. While the specific cyanation reagent for this exact transformation was not detailed in the cited study, such reactions are typically achieved using palladium or copper catalysts with a cyanide source. rsc.org Common cyanide sources in these reactions include potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), or the less toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). rsc.org

For example, the synthesis of 2-cyanobenzofurans has been accomplished through a one-pot Ullmann-type reaction followed by cyanation, reacting 2-(gem-dibromovinyl)phenols with K₄[Fe(CN)₆] in the presence of a dual CuI/Pd(OAc)₂ catalytic system. rsc.org This highlights the utility of palladium and copper catalysis in the cyanation of benzofuran precursors. The general reaction for the synthesis of this compound from its bromo-precursor via a palladium-catalyzed cyanation is shown below.

Table 2: Synthesis of this compound via Nucleophilic Cyanation

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 5-Bromo-1-benzofuran | Cyanide Source (e.g., Zn(CN)₂), Palladium Catalyst (e.g., Pd(dppf)Cl₂) | This compound | Palladium-catalyzed Nucleophilic Cyanation | jst.go.jp |

Direct C-H cyanation offers a more atom-economical route, avoiding the pre-functionalization of the starting material. A palladium-catalyzed direct cyanation of benzofurans has been developed using N,N-dimethylformamide (DMF) as both the solvent and the source of the cyano group. nih.gov However, this method's selectivity for the 5-position on an unsubstituted benzofuran would need to be considered.

Transition Metal-Mediated Cyanation Protocols

Transition metal-catalyzed cyanation of aryl halides represents a powerful and widely employed method for the synthesis of aryl nitriles, including this compound. Palladium and copper catalysts are most commonly utilized for this transformation, offering a direct route from 5-halo-1-benzofurans.

Palladium-catalyzed cyanation reactions, often employing zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source, have proven effective for the conversion of aryl bromides and even less reactive aryl chlorides into the corresponding nitriles. acs.orgalberts.edu.in These reactions typically proceed under mild conditions with high functional group tolerance. acs.org For instance, the cyanation of 5-bromobenzofuran-2-carbonitrile, a related analogue, can be achieved with high selectivity using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Zn(CN)₂ in a solvent such as dimethylformamide (DMF). vulcanchem.com The use of ligand-free palladium catalysis with K₄[Fe(CN)₆] in N,N-dimethylacetamide (DMAC) has also been reported as a practical method for aryl bromides. alberts.edu.in Mild, low-temperature palladium-catalyzed cyanation of various heteroaryl halides, including benzofuran derivatives, has been achieved in aqueous media, highlighting the advancement towards more environmentally friendly protocols. acs.orgnih.gov

Copper-catalyzed cyanation, known as the Rosenmund-von Braun reaction, traditionally requires harsh reaction conditions. However, modern advancements have led to the development of milder, catalytic versions. Copper(I) iodide (CuI) is a common catalyst, and the reaction can be performed with various cyanide sources like sodium cyanide (NaCN). google.com A domino halogen exchange-cyanation procedure using catalytic copper(I) iodide and potassium iodide (KI) allows for the efficient conversion of aryl bromides to nitriles. The choice of copper pre-catalyst can be crucial, especially for less reactive aryl bromides. alberts.edu.in

| Catalyst System | Cyanide Source | Substrate | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Zn(CN)₂ | 5-Bromobenzofuran-2-carbonitrile | DMF | 100°C | 80-85% | vulcanchem.com |

| Pd(OAc)₂ (ligand-free) | K₄[Fe(CN)₆] | Aryl Bromides | DMAC | 120°C | Good to Excellent | alberts.edu.in |

| CuI/Diamine ligand | NaCN/KI | Aryl Bromides | Toluene | 110°C | Good | |

| Pd(dppf)Cl₂ | K₄[Fe(CN)₆] | Aryl Bromides | Water/TPGS-750-M | 80°C | Up to 96% | researchgate.net |

Precursor Functionalization and Subsequent Conversion to the Nitrile Moiety

One common method involves the dehydration of a 5-carboxamide. The synthesis of 5-bromobenzo[b]furan-2-carboxylic acid can be achieved by cyclizing the corresponding phenoxyacetonitrile, which is then converted to the acid chloride and subsequently to the amide. Dehydration of this amide using a reagent like cyanuric chloride yields the desired nitrile. rsc.org

Another route proceeds from a 5-formylbenzofuran. The aldehyde can be converted to an oxime by reaction with hydroxylamine. Subsequent dehydration of the oxime, for instance using trifluoroacetic anhydride, furnishes the nitrile group. The synthesis of 5-formylbenzo[b]furan itself can be achieved from the corresponding 5-bromobenzofuran (B130475) via metal-halogen exchange followed by quenching with DMF. rsc.org

The Sandmeyer reaction provides a classical method for converting a 5-aminobenzofuran into the 5-carbonitrile. nih.gov This involves the diazotization of the amino group with a nitrite (B80452) source in the presence of an acid, followed by treatment with a copper(I) cyanide salt. google.com This method, while effective, often utilizes toxic reagents and may have limitations in terms of functional group compatibility. researchgate.net

| Precursor at C5-position | Reagents for Conversion to Nitrile | General Reaction Type | Reference |

|---|---|---|---|

| Carboxamide | Cyanuric chloride, PPh₃/CCl₄, SOCl₂ | Dehydration | rsc.org |

| Aldehyde | 1. Hydroxylamine (to form oxime) 2. Acetic anhydride, Trifluoroacetic anhydride | Oxime Dehydration | nih.gov |

| Amine | 1. NaNO₂/H⁺ (diazotization) 2. CuCN | Sandmeyer Reaction | nih.govresearchgate.net |

| Bromine | Pd or Cu catalyst, Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Transition Metal-Mediated Cyanation | acs.orgvulcanchem.com |

Stereoselective and Regioselective Synthesis of this compound Derivatives

The synthesis of substituted this compound derivatives often requires precise control over regioselectivity and, for chiral molecules, stereoselectivity. Regioselectivity is crucial for introducing substituents at the desired positions on the benzofuran core, particularly for achieving the 5-cyano substitution pattern.

Regioselective synthesis of 5-substituted benzofurans can be achieved through various strategies. The classical approach of intramolecular cyclization of α-phenoxycarbonyl compounds can be directed by the substitution pattern of the starting phenol (B47542). nsf.gov For instance, cyclization of a meta-substituted phenol with an activating group can direct the reaction to the less sterically hindered ortho position, potentially leading to a 5-substituted benzofuran. More modern methods, such as the reaction of 3-hydroxy-2-pyrones with nitroalkenes, allow for highly regioselective preparation of benzofuranones, which can then be converted to substituted benzofurans with programmable substitution at any position. nsf.govnih.govacs.org Palladium-catalyzed intramolecular oxidative cyclization of ortho-cinnamyl phenols is another method to produce functionalized 2-benzyl benzo[b]furans with control over the substitution pattern. mdpi.com

While this compound itself is achiral, its derivatives, particularly those with saturated or substituted furan rings like 2,3-dihydrobenzofurans, can possess stereocenters. The stereoselective synthesis of these derivatives is an active area of research. For example, ultrasound-promoted Claisen-Schmidt condensation of 2,3-dihydrobenzofuran-5-carbaldehyde with various aromatic ketones has been shown to produce chalcones with a trans configuration stereoselectively. scielo.org.za Tandem reactions assisted by pyridinium (B92312) ylides have been developed for the efficient and diastereoselective synthesis of trans-2,3-dihydrofurans. acs.org Furthermore, enantioselective synthesis of highly functionalized 2,3-dihydrobenzofuran (B1216630) derivatives has been achieved through strategies designed to overcome steric hindrance in catalytic reactions. researchgate.net Such methods are crucial for accessing specific stereoisomers of biologically active molecules derived from the this compound scaffold.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an increasingly important consideration, aiming to reduce the environmental impact of chemical processes. Key areas of focus include the use of greener solvents, alternative energy sources, and recyclable catalysts.

A significant advancement in green chemistry is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents. Water has been successfully employed as a solvent in copper-catalyzed transformations to produce benzofurans. organic-chemistry.org The use of biosurfactants like Plantacare 2000 in water for palladium-catalyzed cyanation of aryl bromides further enhances the green credentials of these reactions by facilitating the reaction in an aqueous micellar medium. researchgate.netresearchgate.net Deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, have also been used as eco-friendly media for the copper-catalyzed synthesis of benzofuran derivatives. acs.org

Alternative energy sources, such as microwave irradiation and ultrasound, can significantly reduce reaction times and energy consumption. Microwave-assisted synthesis has been applied to the preparation of various benzofuran derivatives, including analogues of anthranilic acid and benzofuran-2-carboxylic acids, often leading to higher yields in shorter times compared to conventional heating. scispace.comresearchgate.net Ultrasound irradiation has been utilized for the stereoselective synthesis of 2,3-dihydrobenzofuran appended chalcones at ambient temperature, offering a rapid and facile green protocol. scielo.org.za

The development of recyclable catalysts is another cornerstone of green chemistry. Heterogeneous catalysts, such as palladium nanoparticles on various supports, have been used for the synthesis of benzofurans, allowing for easy separation and reuse of the catalyst. mdpi.com A recyclable arginine-based palladium/CoFe₂O₄ nanomagnetic catalyst has been developed for the efficient cyanation of aryl halides, which could be applicable to the synthesis of this compound. semanticscholar.orgrsc.org These approaches not only reduce waste but also minimize the contamination of the final product with heavy metals.

Reactivity and Mechanistic Investigations of 1 Benzofuran 5 Carbonitrile

Reactivity of the Carbonitrile Group in 1-Benzofuran-5-carbonitrile

The carbonitrile (cyano) group at the 5-position of the benzofuran (B130515) ring is a key functional group that dictates much of the compound's reactivity. It can undergo a variety of transformations, primarily through nucleophilic additions to the electrophilic carbon atom of the C≡N triple bond. vulcanchem.comucalgary.ca

Nucleophilic Addition Reactions to the Nitrile

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the derivatization of this compound.

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that can add to the nitrile group. libretexts.orglibretexts.org The initial addition forms an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. libretexts.org This provides a valuable route for the synthesis of 5-acylbenzofuran derivatives.

| Nucleophile | Reagent Example | Intermediate | Final Product |

|---|---|---|---|

| Organometallic | Grignard Reagent (R-MgX) | Imine anion | Ketone |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Imine anion | Primary amine |

Reduction of the nitrile group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding the corresponding primary amine, (1-benzofuran-5-yl)methanamine. This transformation is a valuable method for introducing an aminomethyl group onto the benzofuran scaffold.

Hydrolysis and Related Transformations of the Nitrile Functionality

The hydrolysis of the nitrile group in this compound is a common and useful transformation that can lead to either the corresponding carboxamide or carboxylic acid, depending on the reaction conditions. libretexts.orgchemguide.co.uk

Under controlled conditions, typically using a base like potassium carbonate in the presence of hydrogen peroxide, the nitrile can be partially hydrolyzed to 1-benzofuran-5-carboxamide. jst.go.jp This reaction proceeds through the nucleophilic attack of a hydroperoxide anion on the nitrile carbon.

Complete hydrolysis to 1-benzofuran-5-carboxylic acid can be achieved under either acidic or basic conditions by heating under reflux. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen to increase the electrophilicity of the carbon, followed by attack by water. libretexts.orgchemistrysteps.com Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.orgchemistrysteps.com

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Partial Hydrolysis | H₂O₂, K₂CO₃, DMSO | 1-Benzofuran-5-carboxamide |

| Complete Hydrolysis (Acidic) | Dilute HCl, heat | 1-Benzofuran-5-carboxylic acid |

| Complete Hydrolysis (Basic) | NaOH(aq), heat | Sodium 1-benzofuran-5-carboxylate |

Electrophilic Aromatic Substitution on the Benzofuran Core

The benzofuran ring system is generally reactive towards electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the directing effects of the fused benzene (B151609) ring and the oxygen heteroatom. For benzofuran itself, electrophilic attack preferentially occurs at the C2 position. stackexchange.comechemi.com This is attributed to the greater stability of the resulting sigma complex, where the positive charge can be effectively delocalized onto the benzene ring. stackexchange.comechemi.com

In the case of this compound, the presence of the electron-withdrawing cyano group at the 5-position deactivates the benzene ring towards electrophilic attack. Therefore, electrophilic substitution is still expected to occur preferentially on the furan (B31954) ring, primarily at the C2 position. However, strong electron-withdrawing groups can sometimes alter the typical substitution pattern. vulcanchem.com For instance, in related systems, nitration or sulfonation has been observed to occur at the 4 or 6 positions, influenced by the directing effects of existing substituents. vulcanchem.com

Cycloaddition Reactions Involving this compound

Benzofuran and its derivatives can participate in cycloaddition reactions, acting as either the diene or the dienophile, depending on the reaction partner. In Diels-Alder reactions, electron-poor benzofurans can act as dienophiles. researchgate.net Given the electron-withdrawing nature of the cyano group, this compound is expected to be a competent dienophile in reactions with electron-rich dienes. researchgate.netconicet.gov.ar These reactions provide a powerful tool for the construction of complex polycyclic structures. organicreactions.orglibretexts.org

Furthermore, the nitrile group itself can participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides, leading to the formation of five-membered heterocyclic rings like tetrazoles or oxadiazoles, respectively. tandfonline.combeilstein-journals.org For example, benzofuran-2-carbaldehyde oxime has been shown to undergo [3+2] cycloaddition with alkenes. tandfonline.com

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and derivatives of this compound are excellent substrates for these transformations. To participate in these reactions, the benzofuran core must first be functionalized with a suitable leaving group, typically a halogen. For instance, a bromo-substituted this compound can be readily prepared and used in various coupling reactions.

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a prominent example. wikipedia.orgmdpi.com A bromo-1-benzofuran-5-carbonitrile derivative could be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to yield an alkynyl-substituted benzofuran. mdpi.comorganic-chemistry.org Suzuki-Miyaura coupling with boronic acids and Heck coupling with alkenes are other important palladium-catalyzed reactions that can be employed to further functionalize the benzofuran scaffold. rsc.orgresearchgate.net

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira | Bromo-1-benzofuran-5-carbonitrile, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-benzofuran |

| Suzuki-Miyaura | Bromo-1-benzofuran-5-carbonitrile, Boronic Acid | Pd catalyst, base | Aryl/Alkyl-benzofuran |

| Heck | Bromo-1-benzofuran-5-carbonitrile, Alkene | Pd catalyst, base | Alkenyl-benzofuran |

Radical Reactions and Their Application in Derivatization

Radical reactions offer alternative pathways for the functionalization of this compound. The benzofuran ring can undergo radical addition reactions. For instance, a copper-mediated radical α-heteroarylation of nitriles with azobis(alkylcarbonitriles) has been developed, where cyanodialkyl radicals add to heteroarenes like benzofuran. nih.govacs.org This method allows for the construction of quaternary carbon centers at the 2-position of the benzofuran ring. nih.govacs.org

Additionally, photocatalytic radical-induced cyclization reactions have been used to construct complex benzofuran derivatives, highlighting the utility of radical pathways in synthesizing novel heterocyclic systems. rsc.org These radical reactions often proceed under mild conditions and can tolerate a variety of functional groups, making them a valuable tool for the derivatization of this compound. jst.go.jpresearchgate.net

Photochemical and Thermal Reactivity Studies of this compound

Detailed experimental studies focusing specifically on the photochemical and thermal reactivity of this compound are not extensively documented in publicly available scientific literature. Consequently, the following discussion is based on the general reactivity principles of the benzofuran ring system, the nitrile functional group, and related aromatic compounds.

Photochemical Reactivity

The photochemical behavior of aromatic and heterocyclic compounds is diverse, often involving photoisomerization, photoaddition, and photocyclization reactions. For benzofuran derivatives, photochemical reactions can lead to a variety of products depending on the reaction conditions and the presence of other reactants.

General Reactivity of Benzofurans: Benzofuran compounds are known to participate in various photochemical transformations. These can include [2+2] photocycloadditions, radical cyclizations, and photo-induced electron transfer processes. wiley.comacs.org For instance, photochemical reactions have been employed in the synthesis of complex heterocyclic systems from benzofuran precursors. nih.gov The presence of a chromophoric system in this compound suggests it will absorb UV light, potentially leading to excited states that can undergo chemical reactions.

Influence of the Cyano Group: The electron-withdrawing nature of the nitrile (cyano) group at the 5-position can influence the electron distribution in the benzofuran ring in its excited state, potentially directing the regioselectivity of photochemical reactions. In other aromatic systems, cyano groups can participate in or facilitate photoreactions such as photo-NOCAS (Nucleophile-Olefin Combination, Aromatic Substitution) reactions, although this is a generalized principle. fiveable.me

Potential Photochemical Pathways: Based on general principles, irradiation of this compound could potentially lead to several outcomes, including dimerization, solvent addition, or rearrangement. Mechanistic investigations would likely involve techniques such as transient absorption spectroscopy to identify reactive intermediates like excited singlet or triplet states and radical ions. Computational studies could also predict the most likely reaction pathways.

An illustrative table of potential photochemical reaction studies is presented below. It is important to note that this table is hypothetical and serves to outline the types of investigations that would be conducted.

Table 1: Hypothetical Framework for Photochemical Reactivity Studies of this compound

| Parameter | Description | Potential Outcome/Observation |

|---|---|---|

| Irradiation Wavelength | The specific wavelength of UV or visible light used to excite the molecule. | Dependent on the absorption spectrum of the compound. |

| Solvent | The medium in which the reaction is carried out (e.g., methanol, acetonitrile). | Could participate in the reaction, leading to solvent adducts. |

| Potential Photoproducts | The chemical structures of the compounds formed upon irradiation. | Dimers, solvent adducts, photoisomers. |

| Quantum Yield (Φ) | The efficiency of the photochemical process. | A measure of how many molecules react per photon absorbed. |

| Proposed Intermediates | Short-lived species formed during the reaction. | Excited singlet/triplet states, radical cations/anions. |

Thermal Reactivity

The thermal stability and decomposition of organic compounds are critical parameters that dictate their handling and application limits.

General Thermal Behavior: Thermal reactions are driven by heat and can lead to decomposition, rearrangement, or polymerization. fishersci.com For a molecule like this compound, high temperatures are expected to cause fragmentation. Safety Data Sheets for the compound indicate that thermal decomposition can occur, leading to the release of hazardous gases. mdpi.com

Decomposition Products: Upon heating, it is anticipated that the molecule would break down. The likely decomposition products would include simple gases such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) resulting from the breakdown of the heterocyclic ring and the nitrile group. mdpi.com Pyrolysis studies of materials containing similar structural units have shown the formation of benzofuran and benzonitrile, suggesting these could be stable fragments during the thermal decomposition of the parent molecule. montana.edu

Mechanistic Considerations: A detailed mechanistic study of the thermal decomposition would involve analyzing the gaseous and solid-state products at various temperatures using techniques like Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR). Such studies on related, more complex molecules like citalopram, which contains a dihydroisobenzofuran-5-carbonitrile core, have identified specific degradation pathways, though these are heavily influenced by other substituents.

The following table outlines the expected data from a comprehensive thermal reactivity study of this compound. This table is for illustrative purposes as specific experimental data is not available.

Table 2: Illustrative Data for Thermal Reactivity Analysis of this compound

| Analytical Technique | Parameter Measured | Expected Information |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature. | Onset temperature of decomposition, thermal stability range. |

| Differential Scanning Calorimetry (DSC) | Heat flow as a function of temperature. | Melting point, enthalpy of fusion, temperatures of exothermic/endothermic decomposition events. |

| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Identification of volatile decomposition products. | Fragments such as benzonitrile, benzofuran, and smaller organic molecules. |

| TGA coupled to FTIR/MS | Evolved gas analysis during decomposition. | Identification of gaseous products like CO, CO₂, NOx, and HCN. |

Advanced Spectroscopic and Structural Characterization Techniques for 1 Benzofuran 5 Carbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1-Benzofuran-5-carbonitrile. hyphadiscovery.comazooptics.com By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity and chemical environment can be constructed. azooptics.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For the benzofuran (B130515) core, characteristic signals appear in the aromatic region of the spectrum. hmdb.cahmdb.ca For instance, in a related benzofuran derivative, proton signals were observed in the range of δ 7.29–7.65 ppm. jst.go.jp The specific chemical shifts and coupling patterns of the protons on the furan (B31954) and benzene (B151609) rings of this compound allow for unambiguous assignment of each hydrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. azooptics.comchemicalbook.com The carbon atoms in the benzofuran ring system and the nitrile group each produce distinct signals. The nitrile carbon, in particular, has a characteristic chemical shift. The broader chemical shift range of ¹³C NMR compared to ¹H NMR often results in better resolution with less peak overlap. azooptics.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish correlations between protons and carbons, confirming the connectivity and finalizing the structural elucidation. hyphadiscovery.comlibretexts.org

Table 1: Representative NMR Data for Benzofuran Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

|---|---|---|

| ¹H | 6.4 - 7.9 | Aromatic and furan ring protons. hmdb.cajst.go.jp |

| ¹³C | 105 - 160 | Aromatic and furan ring carbons. |

| ¹³C | ~118 | Nitrile carbon (estimated). |

Note: Specific shifts for this compound can vary based on the solvent and experimental conditions. sigmaaldrich.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. edinst.com Key functional groups in this compound exhibit characteristic absorption bands. The nitrile group (C≡N) stretching vibration is a particularly strong and sharp band, typically appearing in the 2220-2260 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene and furan rings appear in the 1400-1650 cm⁻¹ range. researchgate.net The C-O-C stretching of the furan ring also gives rise to characteristic bands.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. edinst.com While IR activity requires a change in the molecule's dipole moment during a vibration, Raman activity requires a change in its polarizability. up.ac.za This often makes vibrations of symmetric, non-polar bonds more prominent in Raman spectra. For this compound, the C≡N stretch is also Raman active. The aromatic ring vibrations also give rise to distinct Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N | Stretching | 2220 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 researchgate.net |

| Aromatic C=C | Skeletal Stretching | 1400 - 1650 researchgate.net |

| C-O-C | Asymmetric Stretching | ~1250 |

Note: These are general ranges and can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). libretexts.org This allows for the precise determination of the molecular weight of this compound and provides insights into its structure through the analysis of its fragmentation patterns. tutorchase.com

The molecular ion peak (M⁺) in the mass spectrum corresponds to the intact molecule that has lost one electron. gbiosciences.com For this compound (C₉H₅NO), the expected molecular weight is approximately 143.14 g/mol . nih.govmatrix-fine-chemicals.com High-resolution mass spectrometry can determine this mass with high accuracy, confirming the elemental composition.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. tutorchase.comgbiosciences.com The pattern of these fragments is predictable and characteristic of the molecule's structure. For benzofuran derivatives, common fragmentation pathways may involve the cleavage of the furan ring or the loss of the nitrile group. gbiosciences.com Analysis of these daughter ions helps to confirm the connectivity of the atoms within the molecule. tutorchase.com

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Analysis

X-ray diffraction (XRD) is a powerful technique for determining the arrangement of atoms within a crystalline solid. measurlabs.com It can be applied to both single crystals and powdered samples of this compound.

Single Crystal XRD: When a well-ordered single crystal of this compound is available, single-crystal XRD can provide the most precise and unambiguous determination of its three-dimensional molecular structure. measurlabs.com This includes exact bond lengths, bond angles, and torsion angles. researchgate.net The analysis reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking. researchgate.net For example, in a study of a related benzofuran derivative, single-crystal XRD revealed a monoclinic crystal system with space group P21/c. scirp.org

Powder XRD (PXRD): Powder XRD is used when single crystals are not available or for the analysis of bulk material. units.it The sample, in the form of a fine powder, contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present. units.it PXRD can be used to identify the crystalline form of this compound, assess its purity, and determine lattice parameters. researchgate.netresearchgate.net While generally not providing the atomic-level detail of single-crystal XRD, modern techniques combined with computational methods can sometimes allow for structure solution from powder data. rsc.org

Table 3: Crystal Data for a Substituted 1-Benzofuran Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Space Group | P21/n researchgate.net |

| Z | 4 researchgate.net |

Note: This data is for 1-benzofuran-2-carboxylic acid and serves as an example of typical XRD data. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. ncku.edu.tw For a molecule like this compound, which contains a conjugated π-system, this technique provides information about its electronic structure.

UV-Vis Absorption Spectroscopy: The absorption of UV light excites electrons from lower-energy molecular orbitals (typically π bonding orbitals) to higher-energy orbitals (π* antibonding orbitals). The wavelengths at which absorption occurs (λ_max_) are characteristic of the molecule's conjugated system. The benzofuran core, extended by the nitrile group, will exhibit distinct absorption bands. Studies on similar benzofuran derivatives show absorption maxima in the range of 260-350 nm. researchgate.net

Emission (Fluorescence) Spectroscopy: After a molecule absorbs light and is promoted to an excited electronic state, it can relax back to the ground state by emitting a photon. ncku.edu.tw This emitted light, known as fluorescence, occurs at a longer wavelength (lower energy) than the absorbed light. The difference between the absorption and emission maxima is the Stokes shift. Fluorescence spectroscopy can provide further insights into the electronic properties and excited-state dynamics of this compound and its derivatives. researchgate.net

Electron Microscopy (SEM, TEM) in Morphological Characterization of Related Materials

While not typically used to analyze the molecular structure of this compound itself, electron microscopy techniques are invaluable for characterizing the morphology of materials synthesized from or incorporating this compound. e3s-conferences.orgresearchgate.net

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a material's surface topography. measurlabs.comtaylorfrancis.com It works by scanning a focused beam of electrons over the sample and detecting the secondary electrons emitted from the surface. researchgate.net If this compound were used to create larger structures, such as microcrystals, thin films, or composite materials, SEM would be used to visualize their shape, size, and surface features. taylorfrancis.com

Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and is used to view the internal structure of a material. e3s-conferences.orgmeasurlabs.com A beam of electrons is transmitted through an ultra-thin slice of the sample. e3s-conferences.org TEM can reveal details about the crystal lattice, defects, and the dispersion of nanoparticles if this compound were part of a nanocomposite material. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface (typically the top 5-10 nm). phi.comwikipedia.org

XPS works by irradiating a sample with X-rays, which causes the emission of core-level electrons. cnrs.fr The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and is also sensitive to the element's oxidation state and local chemical environment (the "chemical shift"). cnrs.fr

For a sample of this compound, XPS can confirm the presence of carbon, nitrogen, and oxygen on the surface. eag.com High-resolution scans of the C 1s, N 1s, and O 1s regions would provide information about the different chemical states of these elements. For example, the carbon signal could be resolved into components corresponding to C-C/C-H in the benzene ring, C-O in the furan ring, and the nitrile carbon (C≡N). thermofisher.com This makes XPS a powerful tool for verifying surface purity and chemistry. eag.com

Thermal Analysis Techniques (TGA, DTA, DSC) in Reaction and Material Stability Studies

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are fundamental in evaluating the thermal stability and phase behavior of this compound. While specific experimental data for this compound is not extensively published, the thermal properties can be inferred from studies on closely related benzofuran derivatives. These studies collectively indicate that the benzofuran scaffold imparts significant thermal stability.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used to detect phase transitions such as melting, crystallization, and glass transitions by measuring the heat flow to or from a sample in comparison to a reference. For crystalline solids like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. While the exact melting point is not consistently reported in literature, related compounds show distinct melting events. For example, a benzofuran thiosemicarbazone derivative exhibits a clear melting endotherm in its DSC curve. researchgate.net The absence of crystallization peaks on cooling scans can indicate a tendency to form an amorphous glass state, a property relevant for materials applications like organic light-emitting diodes (OLEDs). figshare.com

The data from these techniques are critical for determining the upper-temperature limits for storage, processing, and reaction conditions involving this compound.

Table 1: Representative Thermal Properties of Benzofuran Derivatives

| Technique | Compound Type | Observation | Finding | Reference |

|---|---|---|---|---|

| TGA | (5-Chloro-1-benzofuran-2-yl)methanone derivative | Decomposition Temperature | Stable with decomposition above 200°C | vulcanchem.com |

| DSC | Benzofuran thiosemicarbazone derivative | Melting Point | Sharp endothermic peak indicating melting | researchgate.net |

| TGA/DSC | Benzofuran-derived polymers | Decomposition & Glass Transition | High thermal stability and defined glass transition temperatures (Tg) | nih.govresearchgate.netfigshare.com |

| TGA | Poly(BOEMA)/organoclay nanocomposites | Thermal Stability | Decomposition temperature increased by 5–14 °C compared to pure polymer | researchgate.net |

Other Advanced Characterization Methodologies

Beyond thermal analysis, a range of other advanced methods are indispensable for the thorough characterization of this compound, from ensuring its chemical purity to exploring its electronic and material properties.

Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques for the analysis and purification of benzofuran derivatives. These methods are routinely used to monitor reaction progress, isolate final products, and, crucially, to assess the purity of the synthesized compound. jst.go.jp For instance, the purity of 2-Methylbenzofuran-5-carbonitrile is suitably determined using HPLC and GC coupled with appropriate detectors. vulcanchem.com Research on novel benzofuran derivatives frequently reports the use of silica (B1680970) gel column chromatography for purification and HPLC to confirm the purity of the final compounds, often achieving purities greater than 99%. jst.go.jp

Photoluminescence (PL) Spectroscopy: The benzofuran ring system is a known fluorophore, and its derivatives are investigated for applications in fluorescent probes and organic electronics. researchgate.netresearchgate.net Photoluminescence spectroscopy measures the emission of light from the molecule after it has absorbed photons. The electronic properties of this compound, which features an electron-withdrawing nitrile group (-CN) on the aromatic ring, are expected to significantly influence its absorption and emission spectra compared to the parent benzofuran. The introduction of such groups can tune the photophysical properties, making PL a key technique for characterizing its potential in optoelectronic applications like OLEDs, where benzofuran derivatives have shown promise as blue-light emitters and host materials. frontiersin.org

Other Techniques:

Gravimetric Measurements: These measurements are fundamental to techniques like TGA but are not typically considered a standalone advanced characterization method for a simple organic molecule.

BET (Brunauer–Emmett–Teller) Analysis: This technique measures surface area and porosity. It is not applicable to non-porous crystalline materials like this compound.

VSM (Vibrating Sample Magnetometry) and SQUID (Superconducting Quantum Interference Device): These are highly sensitive techniques for measuring magnetic properties. They are not relevant for the characterization of this compound, which is a diamagnetic organic molecule.

Table 2: Summary of Other Advanced Characterization Methods for Benzofuran Derivatives

| Methodology | Application | Typical Findings for Benzofuran Derivatives | Reference |

|---|---|---|---|

| HPLC/GC | Purity assessment, reaction monitoring, purification | High purity (>99%) assessment, separation of isomers and impurities | jst.go.jpvulcanchem.com |

| Column Chromatography | Purification of synthetic products | Isolation of target compounds from reaction mixtures | jst.go.jpvulcanchem.comrsc.org |

| Photoluminescence (PL) | Study of electronic and optical properties | Characterization of fluorescence for applications in OLEDs and bio-imaging | researchgate.netresearchgate.netfrontiersin.org |

Theoretical and Computational Investigations of 1 Benzofuran 5 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

DFT has become a important tool for investigating the structural, chemical, and spectroscopic properties of pharmacologically important organic molecules. bhu.ac.inchemrxiv.org By employing methods like the B3LYP functional with various basis sets, researchers can accurately model the behavior of molecules like 1-Benzofuran-5-carbonitrile. jetir.orgbhu.ac.inrsc.org

Molecular Geometry Optimization and Conformation Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation of the molecule. bhu.ac.inrsc.org For benzofuran (B130515) derivatives, this process is typically carried out without any symmetry constraints, often resulting in a C1 point group symmetry. jetir.orgbhu.ac.in The optimized geometric parameters, including bond lengths and bond angles, are crucial for understanding the molecule's three-dimensional structure. rsc.orgmdpi.com

For instance, in a related benzofuran derivative, the optimized structure was achieved using the DFT/B3LYP method with a 6-311+G(d,p) basis set. jetir.org The resulting bond lengths and angles provide a detailed picture of the molecular framework. This information is foundational for all subsequent computational analyses.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability, with a larger gap suggesting higher stability and lower reactivity. researchgate.net For a novel benzofuran derivative, the HOMO-LUMO energy gap was calculated to be 4.189 eV, indicating it is likely to be reactive. jetir.org These calculations are often performed using methods like TD-DFT to analyze electronic transitions. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Benzofuran Derivative

| Parameter | Energy (eV) |

| E_HOMO | -6.388 |

| E_LUMO | -2.198 |

| Energy Gap (ΔE) | 4.189 |

Data sourced from a computational study on a novel benzofuran derivative. jetir.org

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study hyperconjugative interactions, charge delocalization, and the stability of molecules. rsc.orguni-muenchen.de It transforms the complex molecular wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de This analysis provides insights into the donor-acceptor interactions within the molecule, which are quantified by second-order perturbation theory. uni-muenchen.deresearchgate.net

In the study of benzofuran derivatives, NBO analysis helps to understand the stability arising from intramolecular charge transfer. rsc.orgresearchgate.net The stabilization energies (E(2)) associated with these interactions reveal the strength of the delocalization from donor (filled) to acceptor (unfilled) orbitals. rsc.org

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. jetir.orguni-muenchen.de MESP maps illustrate the charge distribution around a molecule, with different colors representing regions of varying electrostatic potential. jetir.orgchemrxiv.org Typically, red areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions) and are prone to nucleophilic attack. jetir.orgrsc.org

By analyzing the MESP surface, researchers can identify the most likely sites for chemical reactions and understand the molecule's interaction with other chemical species. chemrxiv.orgmdpi.com This qualitative and quantitative analysis is crucial for understanding structure-activity relationships. jetir.orgmdpi.com

Prediction and Validation of Spectroscopic Data through Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic data such as FT-IR and NMR spectra. jetir.orgbhu.ac.in The calculated vibrational frequencies and chemical shifts can be compared with experimental data to validate the optimized molecular structure. rsc.orgacs.org

For example, in the analysis of a benzofuran derivative, the harmonic wavenumbers calculated using the B3LYP/6311+(d,p) level of theory showed excellent agreement with the experimental FT-IR spectrum. jetir.org Similarly, theoretical 1H and 13C NMR chemical shifts, often calculated using the Gauge-Including Atomic Orbital (GIAO) method, have demonstrated a high correlation with experimental values for related compounds. rsc.orgcsic.es This agreement between theoretical and experimental data provides strong evidence for the accuracy of the computational model. rsc.org

Global and Local Reactivity Descriptors for Chemical Behavior Prediction

Local reactivity descriptors, like Fukui functions, pinpoint the specific atomic sites within a molecule that are most reactive towards nucleophilic or electrophilic attack. nih.govscielo.org.mx For instance, these descriptors have been used to identify the high reactivity of the C7 carbon atom for nucleophilic attack in a related benzofuran derivative. rsc.org The combination of global and local reactivity descriptors offers a comprehensive understanding of a molecule's chemical reactivity and selectivity. nih.gov

Table 2: Calculated Global Reactivity Descriptors for a Benzofuran Derivative

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.388 |

| Electron Affinity (A) | 2.198 |

| Electronegativity (χ) | 4.293 |

| Chemical Potential (μ) | -4.293 |

| Hardness (η) | 2.095 |

| Softness (σ) | 0.239 |

| Electrophilicity Index (ω) | 4.398 |

Data sourced from a computational study on a novel benzofuran derivative. jetir.org

Non-Linear Optical (NLO) Property Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. frontiersin.org Organic molecules with extensive π-conjugated systems, often featuring electron donor and acceptor groups, are prime candidates for exhibiting NLO properties. researchgate.net The benzofuran scaffold, with its delocalized π-electrons, is a key structural motif in the design of NLO materials. nih.gov

Computational studies, typically using DFT methods, are employed to calculate the electric dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ), which are key indicators of a molecule's NLO response. rsc.orgrsc.org While specific NLO calculations for this compound are not extensively detailed in the searched literature, studies on closely related and more complex derivatives provide significant insight into the potential of the benzofuran core.

A pertinent example is the theoretical investigation of 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (B92270) (HMBPP), a complex derivative. rsc.orgsemanticscholar.org Calculations for HMBPP were performed to determine its NLO properties. semanticscholar.org The study computed the electric dipole moment, polarizability, and hyperpolarizability, revealing that the molecule is a promising candidate for NLO applications. rsc.orgsemanticscholar.org Natural bond orbital (NBO) analysis further supports this by showing strong donor-acceptor interactions and electron delocalization, which are crucial for NLO activity. researchgate.net

Table 1: Calculated NLO Properties for the Benzofuran Derivative HMBPP Data sourced from computational analysis using the B3LYP/6-311++G(d,p) basis set. semanticscholar.org

| Parameter | Value | Unit |

| Dipole Moment (μ) | ||

| μ_x | -2.1099 | Debye |

| μ_y | 5.1011 | Debye |

| μ_z | -0.1633 | Debye |

| μ_total | 5.5388 | Debye |

| Polarizability (α) | ||

| α_xx | 315.148 | a.u. |

| α_xy | 34.331 | a.u. |

| α_yy | 218.431 | a.u. |

| α_xz | 2.593 | a.u. |

| α_yz | -4.434 | a.u. |

| α_zz | 98.439 | a.u. |

| ⟨α⟩ | 210.672 | a.u. |

| First Hyperpolarizability (β) | ||

| β_x | 2043.1 | a.u. |

| β_y | -1320.6 | a.u. |

| β_z | -14.3 | a.u. |

| β_total | 3154.5 | a.u. |

Thermodynamic Parameter Calculations for Reaction Feasibility

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are fundamental in determining the feasibility and spontaneity of a chemical reaction. numberanalytics.comsavemyexams.com A reaction is considered thermodynamically feasible if the change in Gibbs free energy (ΔG) is negative. savemyexams.comlongdom.org Computational chemistry allows for the calculation of these parameters, providing a theoretical basis to predict reaction outcomes and product stability. numberanalytics.com

The relationship ΔG = ΔH - TΔS shows how feasibility depends on temperature (T), making these calculations valuable across different conditions. savemyexams.com For instance, theoretical calculations were used to confirm the stability of the synthesized benzofuran derivative HMBPP. rsc.orgsemanticscholar.org The study computed the total energy and thermodynamic parameters, which showed that the formation of HMBPP (structure 3 in the study) is more stable and thus more favorable than an alternative isomeric product (structure 4). semanticscholar.orgrsc.org The computed results indicated that HMBPP is more stable by 5.3407 kcal/mol. rsc.org

Thermodynamic properties can be calculated at various temperatures to understand their behavior under different thermal conditions. rsc.orgrsc.org

Table 2: Calculated Thermodynamic Parameters for the Benzofuran Derivative HMBPP at Different Temperatures Calculations performed at the B3LYP/6-311++G(d,p) level. semanticscholar.org

| Temperature (K) | Enthalpy (H) (kcal/mol) | Gibbs Free Energy (G) (kcal/mol) | Entropy (S) (cal/mol·K) |

| 100 | -662438.25 | -662445.69 | 74.39 |

| 200 | -662434.79 | -662456.96 | 110.85 |

| 298.15 | -662429.98 | -662469.74 | 133.36 |

| 300 | -662429.87 | -662470.08 | 134.02 |

| 400 | -662423.95 | -662484.72 | 151.92 |

| 500 | -662417.21 | -662500.67 | 167.12 |

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used in drug discovery to understand how potential drug candidates, such as benzofuran derivatives, interact with biological targets like proteins or enzymes. mdpi.com These simulations provide insights into binding affinity, measured by a docking score, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. researchgate.netjapsonline.com

The benzofuran scaffold is a component of many molecules evaluated for a wide range of biological activities, including anticancer and anti-Alzheimer's properties. mdpi.comdntb.gov.ua Docking studies on various benzofuran derivatives have revealed their potential to interact with numerous important biological targets.

For example, in a study targeting lung cancer, benzofuran-1,2,3-triazole hybrids were designed and docked into the epidermal growth factor receptor (EGFR). nih.gov The most promising compounds exhibited strong binding affinities with docking scores as low as -10.2 kcal/mol, indicating stable interactions within the receptor's active site. nih.gov In another study, a series of benzofuran–oxadiazole hybrids were evaluated as anticancer agents, with the most active compound showing a high affinity for its target with an IC50 value of 6.3 ± 0.7 μM, supported by docking simulations. mdpi.com Furthermore, the anxiolytic potential of 1-(4-methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione was investigated through docking with the GABAA receptor, where it showed a strong binding score of -3.22, comparable to the standard drug diazepam. japsonline.com

These studies collectively demonstrate that the benzofuran core structure is a versatile foundation for designing molecules that can effectively bind to diverse biological targets.

Table 3: Summary of Molecular Docking Studies for Various Benzofuran Derivatives

| Compound/Derivative Class | Biological Target | PDB ID | Docking Score (kcal/mol) | Investigated For |

| Benzofuran-1,2,3-triazole hybrid (BENZ-0454) | Epidermal Growth Factor Receptor (EGFR) | 4HJO | -10.2 | Lung Cancer nih.gov |

| Benzofuran-1,2,3-triazole hybrid (BENZ-0143) | Epidermal Growth Factor Receptor (EGFR) | 4HJO | -10.0 | Lung Cancer nih.gov |

| Benzofuran Derivative (Analog 2) | Acetylcholinesterase (AChE) | Not Specified | -10.50 | Alzheimer's Disease researchgate.net |

| Benzofuran Derivative (Analog 4) | Acetylcholinesterase (AChE) | Not Specified | -9.3 | Alzheimer's Disease researchgate.net |

| Benzofuran Derivative (Analog 2) | Butyrylcholinesterase (BuChE) | Not Specified | -8.97 | Alzheimer's Disease researchgate.net |

| 1-(4-methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione | GABAA Receptor | 4COF | -3.22 | Anxiolytic Potential japsonline.com |

| Diazepam (Reference) | GABAA Receptor | 4COF | -3.21 | Anxiolytic Potential japsonline.com |

Biological and Pharmacological Research Applications of 1 Benzofuran 5 Carbonitrile Derivatives

1-Benzofuran-5-carbonitrile as a Promising Scaffold in Drug Discovery

The this compound nucleus is a key structural motif in the design and synthesis of novel therapeutic agents. nih.govresearchgate.netnih.govnih.govrsc.org This scaffold, which integrates a benzofuran (B130515) system with a nitrile group, serves as a versatile foundation for developing compounds with a wide range of biological activities. nih.govresearchgate.netnih.govnih.govrsc.org The unique electronic and structural characteristics of this scaffold allow for diverse chemical modifications, enabling the exploration of structure-activity relationships and the optimization of pharmacological profiles. nih.govnih.gov

Research has demonstrated that derivatives of this compound exhibit significant potential in various therapeutic areas, including oncology and infectious diseases. researchgate.netnih.govfrontiersin.orgresearchgate.netnih.govfrontiersin.orgresearchgate.net The rigid benzofuran core provides a defined orientation for substituent groups, facilitating targeted interactions with biological macromolecules. nih.govresearchgate.net The presence of the nitrile group can contribute to the molecule's polarity and its ability to form hydrogen bonds, which are often crucial for binding to enzyme active sites or receptors. nih.gov

The adaptability of the this compound scaffold allows medicinal chemists to systematically alter its properties to enhance potency, selectivity, and pharmacokinetic parameters. nih.govnih.gov This has led to the identification of numerous derivatives with promising preclinical data, underscoring the importance of this scaffold in the ongoing quest for new and effective drugs. researchgate.netnih.govfrontiersin.orgresearchgate.netnih.govfrontiersin.orgresearchgate.net

Anticancer and Antiproliferative Activities of Derivatives

Derivatives of this compound have emerged as a significant class of compounds with potent anticancer and antiproliferative properties. researchgate.netnih.govfrontiersin.orgresearchgate.netnih.govfrontiersin.orgresearchgate.net Numerous studies have highlighted the ability of these compounds to inhibit the growth of various cancer cell lines, suggesting their potential as novel chemotherapeutic agents. nih.govresearchgate.net The antiproliferative effects are often attributed to their interaction with key cellular targets involved in cancer progression. nih.govnih.gov

Investigation of Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

A significant mechanism underlying the anticancer activity of this compound derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. nih.gov Its overexpression or mutation is a common feature in many types of cancer, making it a prime target for anticancer therapies. nih.gov

Several novel cyanobenzofuran derivatives have been synthesized and evaluated for their EGFR tyrosine kinase (EGFR-TK) inhibitory activity. nih.gov Certain compounds have demonstrated significant inhibitory potential, with IC50 values in the sub-micromolar range, comparable to the established EGFR inhibitor gefitinib. nih.gov Molecular docking studies have further elucidated the binding modes of these derivatives within the ATP-binding site of EGFR, revealing key interactions that contribute to their inhibitory activity. nih.govresearchgate.net

Table 1: EGFR-TK Inhibitory Activity of Selected this compound Derivatives

| Compound | IC50 (µM) vs EGFR-TK | Reference |

|---|---|---|

| Derivative 2 | 0.81 - 1.12 | nih.gov |

| Derivative 3 | 0.81 - 1.12 | nih.gov |

| Derivative 10 | 0.81 - 1.12 | nih.gov |

| Derivative 11 | 0.81 - 1.12 | nih.gov |

| Gefitinib (Reference) | 0.90 | nih.gov |

Apoptosis Induction Mechanisms and Cell Line Specificity

In addition to EGFR inhibition, this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a crucial mechanism for eliminating malignant cells and is a hallmark of effective anticancer agents. The induction of apoptosis by these compounds is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. researchgate.net

Studies have shown that treatment of cancer cells with specific this compound derivatives leads to an increase in the levels of active caspase-3, a key executioner caspase. nih.govresearchgate.net Furthermore, these compounds can induce cell cycle arrest at different phases, such as the G2/M phase, preventing cancer cells from completing cell division. nih.govresearchgate.net The pro-apoptotic effects of these derivatives have been observed in various cancer cell lines, including those from the liver (HePG2), colon (HCT-116), and breast (MCF-7), demonstrating a broad spectrum of activity. nih.govresearchgate.net

Table 2: Antiproliferative Activity of Selected this compound Derivatives against Various Cancer Cell Lines

| Compound | HePG2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | Reference |

|---|---|---|---|---|

| Derivative 2 | 16.08–23.67 | 8.81–13.85 | 8.36–17.28 | nih.gov |

| Derivative 8 | 16.08–23.67 | 8.81–13.85 | 8.36–17.28 | nih.gov |

| Doxorubicin (Reference) | 4.17–8.87 | 4.17–8.87 | 4.17–8.87 | nih.gov |

| Afatinib (Reference) | 5.5–11.2 | 5.5–11.2 | 5.5–11.2 | nih.gov |

Antimicrobial Properties and Mechanisms of Action

The this compound scaffold has also been a fruitful starting point for the development of novel antimicrobial agents. nih.govresearchgate.netfrontiersin.orgresearchgate.netnih.govfrontiersin.orgresearchgate.netnih.gov Derivatives of this compound have demonstrated activity against a range of pathogenic microorganisms, including bacteria and fungi. frontiersin.orgresearchgate.netnih.govfrontiersin.orgresearchgate.netnih.gov The antimicrobial potential of these compounds is of significant interest in the face of rising antibiotic resistance.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

Several series of this compound derivatives have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgresearchgate.netnih.govfrontiersin.orgresearchgate.netnih.gov These studies have identified compounds with promising minimum inhibitory concentrations (MICs) against clinically relevant strains. nih.gov For instance, certain derivatives have shown notable activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov The structural modifications on the benzofuran core play a crucial role in determining the spectrum and potency of antibacterial action. nih.gov

Table 3: Antibacterial Activity of a Selected this compound Derivative

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| S. aureus (Gram-positive) | 20 | nih.gov |

| B. subtilis (Gram-positive) | Not specified | nih.gov |

| E. coli (Gram-negative) | 25 | nih.gov |

Antifungal Activities against Fungal Species

In addition to their antibacterial properties, derivatives of this compound have also exhibited potent antifungal activity. frontiersin.orgresearchgate.netnih.govfrontiersin.orgresearchgate.net These compounds have been tested against various fungal pathogens, including species of Candida and Aspergillus, which are common causes of opportunistic infections in immunocompromised individuals. nih.gov The antifungal activity of these derivatives highlights their potential as broad-spectrum antimicrobial agents. nih.gov Research in this area is focused on optimizing the antifungal potency and understanding the underlying mechanisms of action. nih.gov

Table 4: Antifungal Activity of a Selected this compound Derivative

| Fungal Species | Activity | Reference |

|---|---|---|

| C. albicans | Active | nih.gov |

| A. niger | Active | nih.gov |

Antiviral Efficacy, including HIV-1 RT Inhibition